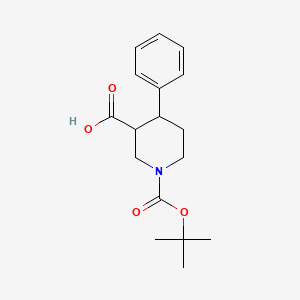

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The phenyl group attached to the piperidine ring adds to its structural complexity and potential reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Oxidation and Reduction: The phenyl group and piperidine ring can undergo oxidation and reduction reactions, respectively, under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: The major product is the free amine derivative of the piperidine compound.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Oxidation and Reduction: Oxidized or reduced forms of the phenyl group or piperidine ring, respectively.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Opioid Analogs

One of the key applications of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is its use as an intermediate in the synthesis of opioid receptor ligands. These ligands are essential for developing analgesics with improved efficacy and reduced side effects. The compound's structure allows for modifications that can enhance receptor affinity and selectivity.

1.2 Development of Antidepressants

Research indicates that derivatives of this compound may exhibit antidepressant properties. The incorporation of the piperidine ring is crucial as it can mimic neurotransmitter structures, potentially leading to compounds that modulate serotonin or norepinephrine levels effectively.

1.3 Neuroprotective Agents

Studies have shown that certain derivatives of BOC-4-phenylnipecotic acid may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier is a significant factor in its therapeutic potential.

Medicinal Chemistry

2.1 Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold in SAR studies aimed at optimizing the pharmacological profiles of new drugs. By modifying the phenyl and piperidine moieties, researchers can systematically evaluate how changes affect biological activity, leading to the discovery of more potent and selective agents.

2.2 Prodrug Development

The tert-butoxycarbonyl (BOC) group is often utilized in prodrug strategies to enhance solubility and bioavailability. Compounds derived from this compound can be designed to release active pharmaceutical ingredients upon metabolic conversion, improving therapeutic outcomes.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

1-(tert-Butoxycarbonyl)-4-piperidineacetic acid: Similar in structure but with an acetic acid moiety instead of a carboxylic acid.

tert-Butoxycarbonyl chloride: Used for introducing the Boc group into various compounds.

N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another Boc-protected compound used in synthetic chemistry.

Uniqueness

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is unique due to the combination of the Boc-protected amine and the phenyl group on the piperidine ring. This structural arrangement provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, also known as (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functionality, which contribute to its biological activity. This article reviews the biological properties, synthesis, and relevant case studies of this compound.

- Molecular Formula : C17H23NO4

- CAS Number : 170838-49-0

- Molecular Weight : 305.38 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its affinity for target proteins. The piperidine ring structure is known to influence receptor binding and modulation.

Biological Activity

Recent studies have highlighted the compound's potential as a dual inhibitor of malate dehydrogenase (MDH) enzymes, which are implicated in various metabolic pathways linked to cancer progression. The compound exhibited moderate inhibitory activity against MDH1 and MDH2, with IC50 values reported as follows:

| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |

|---|---|---|

| This compound | 3.33 ± 0.18 | 2.24 ± 0.09 |

These results suggest that structural modifications can enhance selectivity and potency against specific MDH isoforms .

Case Studies

- Lung Cancer Research : A study investigated the effects of the compound on A549 lung cancer cells under hypoxic conditions. The results indicated that the compound significantly reduced the expression of CD73, a critical enzyme that modulates tumor immune evasion by producing adenosine . This finding supports the potential use of the compound in immunotherapeutic strategies.

- Synthesis and Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the phenyl ring and piperidine structure could lead to improved inhibitory profiles against MDH enzymes. For instance, substituting different alkyl chains on the piperidine ring was shown to affect both potency and selectivity .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXHCZPUWORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622547 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221141-79-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.